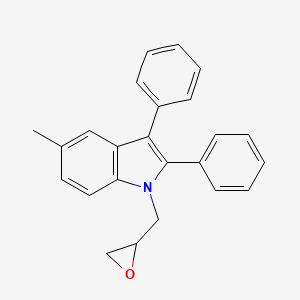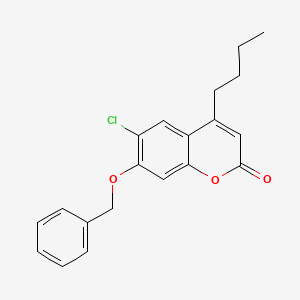![molecular formula C21H28N2O2 B5199498 1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5199498.png)
1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine, also known as MDPBP, is a synthetic compound that belongs to the class of piperazines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic toxicology.
Wirkmechanismus
The exact mechanism of action of 1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, leading to an increase in the concentration of these neurotransmitters in the brain. This, in turn, leads to an increase in the activity of the central nervous system, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to increased activity of the central nervous system. This, in turn, results in various effects such as increased heart rate, blood pressure, and body temperature. It also leads to feelings of euphoria, alertness, and increased energy.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also has a long shelf life, making it suitable for long-term storage. However, this compound is a controlled substance and requires special permits for its use in lab experiments. It is also highly toxic and can pose a risk to researchers if not handled properly.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is its potential as a biomarker for drug abuse. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the central nervous system. Finally, research is needed to develop better methods for the detection and identification of this compound in biological samples.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to develop better methods for its detection and identification.
Synthesemethoden
1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine can be synthesized using various methods, including the reductive amination of 1-(2,4-dimethoxyphenyl)-2-nitropropene with phenylpiperazine. Another method involves the condensation of 1-(2,4-dimethoxyphenyl)-2-propanone with phenylpiperazine in the presence of a reducing agent. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and forensic toxicology. In medicinal chemistry, this compound has been investigated for its potential as an antidepressant, anxiolytic, and anti-inflammatory agent. In neuroscience, this compound has been studied for its effects on the central nervous system, including its potential as a dopamine and serotonin reuptake inhibitor. In forensic toxicology, this compound has been identified as a designer drug that is commonly abused.
Eigenschaften
IUPAC Name |
1-[1-(2,4-dimethoxyphenyl)propan-2-yl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17(15-18-9-10-20(24-2)16-21(18)25-3)22-11-13-23(14-12-22)19-7-5-4-6-8-19/h4-10,16-17H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKUSUITMDWTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)


![6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5199441.png)

![N-(5-fluoro-2-methylbenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5199462.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5199464.png)
![3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5199467.png)
![2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5199484.png)

![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5199501.png)


